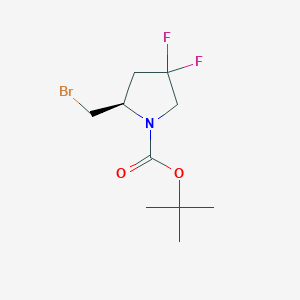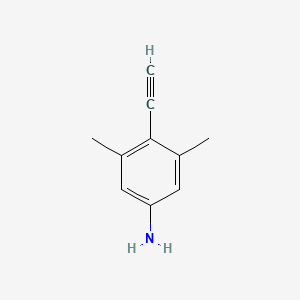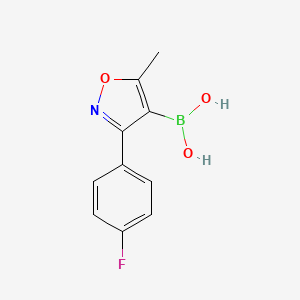![molecular formula C9H16ClNO2 B13472304 Methyl 2-azabicyclo[3.2.1]octane-4-carboxylate hydrochloride](/img/structure/B13472304.png)
Methyl 2-azabicyclo[3.2.1]octane-4-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-azabicyclo[3.2.1]octane-4-carboxylate hydrochloride is a nitrogen-containing heterocyclic compound. This compound features a bicyclic structure with a six-membered nitrogen heterocycle fused to a cyclopentane ring. The unique structure of this compound has garnered significant interest in the fields of synthetic organic chemistry and drug discovery due to its potential pharmacological properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-azabicyclo[3.2.1]octane derivatives typically involves nucleophilic attack and intramolecular cyclization. Common starting materials include cyclopentanes and piperidine derivatives . For instance, the synthesis of 2-azabicyclo[3.2.1]octadiene from norbornadiene involves a two-step sequence reduction using lithium aluminum hydride (LiAlH4) and hydrogenation .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar nucleophilic attack and cyclization strategies. The scalability of these methods is crucial for producing sufficient quantities for research and potential pharmaceutical applications .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-azabicyclo[3.2.1]octane-4-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Methyl 2-azabicyclo[3.2.1]octane-4-carboxylate hydrochloride has several scientific research applications:
Chemistry: It serves as a key synthetic intermediate in the total synthesis of various target molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Mecanismo De Acción
The mechanism of action of methyl 2-azabicyclo[3.2.1]octane-4-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to various receptors and enzymes, modulating their activity and leading to specific biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Nicotine: A well-known alkaloid with a similar bicyclic structure.
Cocaine: Another alkaloid with structural similarities to the 2-azabicyclo[3.2.1]octane scaffold.
Morphine: An opioid with a different core structure but similar pharmacological properties.
Uniqueness
Methyl 2-azabicyclo[3.2.1]octane-4-carboxylate hydrochloride stands out due to its unique combination of stability, reactivity, and potential pharmacological properties. Its bicyclic structure provides additional rigidity, which is an important feature in medicinal chemistry .
Propiedades
Fórmula molecular |
C9H16ClNO2 |
|---|---|
Peso molecular |
205.68 g/mol |
Nombre IUPAC |
methyl 2-azabicyclo[3.2.1]octane-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H15NO2.ClH/c1-12-9(11)8-5-10-7-3-2-6(8)4-7;/h6-8,10H,2-5H2,1H3;1H |
Clave InChI |
RXNIEGXUZBRMMN-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1CNC2CCC1C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-fluoro-4-[5-(4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-2-yl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B13472222.png)


![6-(Aminomethyl)-5-oxaspiro[2.4]heptan-4-one hydrochloride](/img/structure/B13472240.png)
![2-(6-Chlorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13472245.png)


![2,5-dioxopyrrolidin-1-yl N-[2-(pyridin-3-yl)ethyl]carbamate](/img/structure/B13472251.png)
![2-{8-Oxa-5-azaspiro[3.5]nonan-7-yl}ethan-1-ol](/img/structure/B13472252.png)

![Diethyl [2-(cyclopropylformamido)-2-oxoethyl]phosphonate](/img/structure/B13472268.png)


![1-Ethynylbicyclo[2.1.1]hexane](/img/structure/B13472298.png)
